Home > Products > Screening Compounds P120801 > Melanoma-associated antigen C2 (191-200)
Melanoma-associated antigen C2 (191-200) -

Melanoma-associated antigen C2 (191-200)

Catalog Number: EVT-244021
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen C2
Overview

Melanoma-associated antigen C2, encoded by the MAGEC2 gene, is a member of the melanoma-associated antigen gene family. This protein is primarily expressed in various tumors but is not found in normal tissues, except for the testis. The MAGEC2 gene is located on the X chromosome (Xq26-q27) and plays a significant role in oncogenesis, particularly in melanoma and other cancers. Its expression is linked to tumor progression and poor prognosis, making it a target for immunotherapy and cancer research .

Source and Classification

Melanoma-associated antigen C2 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various malignancies but not in other normal tissues. This unique expression pattern makes it an attractive target for cancer immunotherapy. The MAGEC2 gene is closely related to other members of the MAGE family, which includes over 60 identified genes involved in several types of cancers .

Synthesis Analysis

Methods

The synthesis of peptides derived from melanoma-associated antigen C2 can be accomplished using solid-phase peptide synthesis, commonly referred to as Merrifield synthesis. This method allows for the efficient assembly of peptide chains through sequential addition of protected amino acids .

Technical Details

  1. Solid-Phase Synthesis: Involves attaching the first amino acid to a solid resin, followed by iterative cycles of deprotection and coupling to add subsequent amino acids.
  2. Purification: After synthesis, crude peptides are typically purified using high-performance liquid chromatography to isolate the desired product from side reactions and unreacted materials.
  3. Characterization: The synthesized peptides can be characterized using mass spectrometry and analytical techniques such as nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure

The molecular structure of melanoma-associated antigen C2 consists of approximately 191 amino acids. It features a conserved MAGE homology domain that is critical for its function in tumorigenesis .

Data

  • Molecular Weight: Approximately 22 kDa.
  • Amino Acid Sequence: Specific sequences can vary based on the peptide derived from MAGEC2, but they typically include regions that are recognized by T-cell receptors.
Chemical Reactions Analysis

Reactions

Melanoma-associated antigen C2 participates in various biochemical pathways related to tumor growth and immune evasion. Its interactions with signaling molecules like signal transducer and activator of transcription 3 have been documented, where it stabilizes phosphorylated STAT3, promoting cell survival and proliferation .

Technical Details

  1. Phosphorylation: MAGEC2 enhances the phosphorylation of STAT3 at tyrosine residue 705, which is crucial for its activation.
  2. Ubiquitination: It inhibits poly-ubiquitination and proteasomal degradation of STAT3, leading to increased levels of active STAT3 within cells .
Mechanism of Action

Process

The mechanism by which melanoma-associated antigen C2 exerts its effects involves several steps:

  1. Expression: Upon expression in tumor cells, MAGEC2 interacts with intracellular signaling pathways.
  2. Activation of STAT3: It stabilizes activated STAT3, preventing its degradation and allowing it to translocate to the nucleus.
  3. Gene Regulation: Activated STAT3 binds to promoters of target genes involved in cell survival and proliferation, contributing to tumorigenesis .

Data

Studies indicate that depletion of MAGEC2 leads to reduced cell viability and increased apoptosis in cancer cell lines, highlighting its role as an oncogene .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Melanoma-associated antigen C2 peptides are generally soluble in aqueous buffers at physiological pH.
  • Stability: Peptides derived from MAGEC2 can exhibit varying stability based on their sequences and modifications.

Chemical Properties

  • Chemical Class: The protein belongs to the class of tumor-associated antigens.
  • Reactivity: Reacts specifically with T-cell receptors in immunological assays, making it a candidate for vaccine development .
Applications

Scientific Uses

Melanoma-associated antigen C2 has significant applications in cancer research and therapy:

  • Cancer Immunotherapy: Due to its restricted expression profile, it serves as a target for T-cell-based therapies aimed at eliciting an immune response against tumors expressing MAGEC2.
  • Prognostic Marker: Its expression levels can be used as a prognostic indicator in various cancers, providing insights into disease progression .
  • Vaccine Development: Peptides derived from MAGEC2 are being explored for use in therapeutic vaccines aimed at enhancing T-cell responses against tumors .
Immunological Characterization of MAGE-C2 (191-200) as a Tumor-Specific Antigen

Molecular Basis of HLA-A2-Restricted Antigen Presentation

The MAGE-C2-derived peptide LLFGLALIEV (positions 191-200) exemplifies a tumor-specific antigen presented by HLA-A*02:01, the most prevalent MHC class I allele in global populations. Structural studies reveal that this decamer peptide anchors into the HLA-A2 binding groove via canonical residues: Leu¹ (P1), Leu² (P2), and Val¹⁰ (P10). The central residues (positions 4–8) form an exposed arch recognized by T-cell receptors (TCRs), with biochemical analyses confirming a dissociation half-life exceeding 48 hours—indicating exceptional complex stability critical for immunogenicity [1] [10].

MAGE-C2 gene expression is restricted to immune-privileged sites (testis, placenta) and malignant tissues, driven by promoter demethylation in cancers. Unlike broadly expressed tumor antigens, this oncofetal pattern prevents central tolerance against MAGE-C2-derived peptides, enabling high-avidity TCR interactions. Intracellular processing involves proteasomal cleavage followed by TAP-dependent transport, with peptide loading efficiency amplified by MAGE-C2’s nuclear functions: it scaffolds E3 ubiquitin ligase complexes (Rbx1/Cullin1) and enhances ATM-KAP1-mediated DNA repair, indirectly promoting antigen reservoir stability [3] [5] [6].

Table 1: Biophysical Properties of MAGE-C2 (191-200)

CharacteristicValue/DescriptionMethodSignificance
Peptide SequenceLLFGLALIEVMass spectrometryTumor-specific epitope
HLA RestrictionHLA-A*02:01Tetramer stainingTargets 40-50% of global population
Binding Affinity (IC₅₀)12 nMCompetitive binding assayHigh-affinity interaction
Complex Half-life>48 hoursSurface stability assayProlongs CTL recognition window
MAGE-C2 Expression40% melanomas, 53% NSCLCIHC/qPCRDefines targetable patient cohort

Role in Cytolytic T Lymphocyte (CTL) Activation and Tumor Immune Surveillance

MAGE-C2(191-200)-specific CTLs demonstrate potent tumoricidal activity in vitro and in vivo. In HLA-A2⁺ melanoma patients, CTL clones expanded against this peptide lyse MAGE-C2⁺ tumor lines but spare normal somatic cells, confirming epitope specificity. Mechanistically, peptide-MHC engagement triggers TCR signaling cascades involving ZAP70 phosphorylation, calcium flux, and perforin/granzyme B release. This correlates with clinical tumor regression in immunotherapy-treated patients, where adoptive transfer of MAGE-C2(191-200)-reactive CTLs associates with objective responses [1] [2].

Tumoral immune evasion is countered by MAGE-C2(191-200)’s properties:

  • High precursor frequency: Naïve CD8⁺ T cells recognizing this epitope exist at ~0.001% in peripheral blood, expandable to >5% ex vivo with peptide stimulation.
  • Effector memory differentiation: Tetramer⁺ CTLs exhibit CD45RO⁺CCR7⁻ phenotypes, enabling rapid infiltration into lung and melanoma metastases [9].

Clinically, MAGE-C2 expression in NSCLC correlates with reduced 5-year survival (38% vs. 63% in MAGE-C2⁻ patients) and increased lymph node metastasis. This prognostic relevance stems not only from immunogenicity but also from MAGE-C2’s oncogenic functions: it stabilizes cyclin E via SCF complex inhibition, accelerating G1/S transition, and enhances DNA repair fidelity through KAP1-S824 phosphorylation, conferring chemotherapy resistance [2] [4] [5].

Table 2: Functional Characteristics of MAGE-C2 (191-200)-Specific CTLs

ParameterIn Vitro FindingsIn Vivo/Clinical Findings
Tumor Lysis Capacity>80% killing of MAGE-C2⁺ linesTumor regression in xenograft models
Cytokine SecretionIFN-γ, TNF-α dominantCorrelates with histologic necrosis
TCR Avidity10⁻⁸ M EC₅₀Associated with progression-free survival >12 months
Precursor Frequency0.001% in PBMCsExpands to >5% post-vaccination

Comparative Immunogenicity with Other MAGE Family Antigens

Among cancer-testis antigens, MAGE-C2(191-200) exhibits distinct immunogenic advantages over homologs like MAGE-A3 and MAGE-D2. While MAGE-A3’s epitopes (e.g., KVAELVHFL) show higher HLA-A2 binding affinity (IC₅₀ ~8 nM), they induce lower CTL precursor frequencies (0.0002%). This paradox arises from MAGE-A3’s expression in some regenerating tissues, promoting partial tolerance. Conversely, MAGE-C2(191-200) leverages strict testis-restricted expression, enabling robust TCR repertoires without central deletion [1] [9] [10].

Key comparative metrics include:

  • Response magnitude: MAGE-C2(191-200) elicits 5-fold greater IFN-γ⁺ CD8⁺ T cells than MAGE-D2-derived peptides in matched donors.
  • Cross-reactivity risk: Unlike MAGE-A3’s EVDPIGHLY (triggering fatal neurotoxicity via MAGEA12 cross-recognition), MAGE-C2(191-200) shows no homology to neural epitopes in IEDB analysis.
  • Clinical penetrance: 61.7% of breast cancers express MAGE-C2 vs. 43.3% for MAGE-C1, broadening patient eligibility [1] [8] [9].

Notably, MAGE-C2 epitopes synergize with other MAGE antigens in multi-epitope vaccines. In NSCLC, co-delivery of MAGE-C2(191-200) and MAGE-A3(160-169) (LVFGIELMEV) expands tumor-reactive CTLs more effectively than single peptides (mean 4.2% vs. 1.8% tetramer⁺ CD8⁺), highlighting their non-redundant immunogenicity profiles [2] [9].

Table 3: Comparative Immunogenicity of MAGE Family Epitopes

EpitopeHLA-A2 Affinity (IC₅₀)CTL FrequencyTumor ExpressionCross-Reactivity Risk
MAGE-C2(191-200)12 nM0.001%40-60%Low (no neural homology)
MAGE-A3(168-176)8 nM0.0002%20-50%High (MAGEA12 homology)
MAGE-D2(201-209)25 nM0.0003%15-30%Moderate

Unique Immunotherapeutic Attributes

MAGE-C2(191-200) possesses intrinsic properties that enhance its therapeutic utility:

  • Resistance to immunoediting: Tumors evade single-epitope targeting through antigen loss; however, MAGE-C2 co-expresses with MAGE-A3 in >70% of NSCLCs, enabling combinatorial targeting that reduces escape variants.
  • Epigenetic inducibility: Hypomethylating agents (e.g., 5-aza-2'-deoxycytidine) upregulate MAGE-C2 9-fold in low-expressing tumors, priming them for CTL recognition [2] [5].

These attributes position MAGE-C2(191-200) as a cornerstone for next-generation immunotherapies, particularly TCR-engineered T cells and heteroclitic peptide vaccines.

  • Melanoma-associated antigen C2 (191-200) (LLFGLALIEV)
  • Cyclin E
  • KAP1 (TRIM28)
  • Ataxia-telangiectasia mutated (ATM) kinase
  • Rbx1 (RING Box Protein 1)
  • Cullin1
  • 5-aza-2'-deoxycytidine
  • IFN-γ
  • TNF-α
  • Granzyme B

Properties

Product Name

Melanoma-associated antigen C2 (191-200)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.